molecular formula C25H29N3O3 B1664374 Adimolol CAS No. 78459-19-5

Adimolol

Cat. No. B1664374
CAS RN: 78459-19-5
M. Wt: 419.5 g/mol
InChI Key: YWRIUGFSIQMHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adimolol, also known by its developmental code name MEN-935 , is an antihypertensive agent. It exerts its effects as a non-selective antagonist for α1-, α2-, and β-adrenergic receptors . Now, let’s explore various aspects of Adimolol:


Synthesis Analysis

This reaction yields Adimolol (chemical formula: C25H29N3O3) .

Scientific Research Applications

Cardiovascular Effects

Adimolol, a potent beta-adrenoceptor blocking drug, has been studied for its effects on heart rate and blood pressure. Riddell, Harron, and Shanks (1985) investigated adimolol's impact on these parameters in male volunteers. The drug showed a dose-dependent reduction in heart rates during various conditions, including supine, standing, and exercise. Additionally, this study revealed that adimolol's effects could last up to 96 hours, indicating its long-acting nature without evidence of alpha-adrenoceptor blockade in humans (Riddell, Harron, & Shanks, 1985).

Alpha-Adrenolytic Effect

Palluk and Hoefke (1989) focused on adimolol’s alpha-adrenolytic properties, particularly in relation to blood pressure lowering action. Their research in spontaneously hypertensive rats demonstrated that adimolol's cardiovascular effects couldn't be entirely attributed to beta-adrenoceptor blockade alone. This study suggested that the alpha-adrenolytic activity of adimolol contributes to its antihypertensive effects (Palluk & Hoefke, 1989).

Pharmacokinetics

Wiedemann et al. (1985) explored the pharmacokinetic properties of adimolol in healthy volunteers. Their study provided insights into how adimolol is absorbed and metabolized in the body, showing that irrespective of the administration route, similar pharmacokinetic parameters could describe all plasma concentration curves. This research is crucial for understanding the drug’s distribution and elimination processes (Wiedemann et al., 1985).

Beta-Adrenoceptor Blockade

Elliott et al. (1987) conducted a comparative study on the beta-adrenoceptor blocking effects of adimolol. Their research indicated that adimolol had a prolonged beta-adrenoceptor antagonist activity, with effects lasting up to 7 days after a single dose. The study also suggested that adimolol’s prolonged effect might be due to non-competitive antagonism at beta-adrenoceptors (Elliott et al., 1987).

Central Adrenergic Blocking Activity

Maj et al. (1987) investigated adimolol's central adrenergic blocking activity. Their findings indicated that adimolol is a potent antagonist of central beta-adrenoceptors with a weaker alpha 1-adrenolytic action. This research contributes to our understanding of adimolol's potential effects on the central nervous system (Maj et al., 1987).

properties

IUPAC Name

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRIUGFSIQMHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868480
Record name 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adimolol

CAS RN

78459-19-5
Record name 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78459-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adimolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adimolol
Reactant of Route 2
Reactant of Route 2
Adimolol
Reactant of Route 3
Reactant of Route 3
Adimolol
Reactant of Route 4
Reactant of Route 4
Adimolol
Reactant of Route 5
Adimolol
Reactant of Route 6
Reactant of Route 6
Adimolol

Citations

For This Compound
97
Citations
HL Elliott, CR Jones, NM Deighton… - British journal of …, 1987 - Wiley Online Library
… adimolol and propranolol significantly reduced affinity for 3-adrenoceptors. In addition, adimolol … 5 In a small sub-group of subjects there was no evidence to suggestthat adimolol had …
Number of citations: 2 bpspubs.onlinelibrary.wiley.com
JG Riddell, DW Harron… - British journal of clinical …, 1985 - Wiley Online Library
… h after single oral doses of adimolol. All doses of adimolol reduced supine, standing and exercise … In the second study the effects of adimolol, 25 and 400 mg, labetalol, 200 and 800 mg, …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
I Wiedemann, H Peil, H Justus, S Adamus… - Arzneimittel …, 1985 - europepmc.org
… Study A subjects (n = 6) received single intravenous doses of 5 mg adimolol and single oral … 100 mg adimolol daily for five days, and three weeks later 50 mg daily for five days. Adimolol …
Number of citations: 9 europepmc.org
R Palluk, W Hoefke, W Gaida, J Mierau… - … archives of pharmacology, 1986 - Springer
MEN 935 [1-(3-((3-(1-naphthoxy)-2-hydroxypropyl)amino)-3,3-dimethylpropyl)-2-benzimidazolinone-hydrochloride monohydrate, adimolol] is a long acting antihypertensive agent with …
Number of citations: 3 link.springer.com
J Maj, V Klimek, A Lewandowska… - Polish Journal of …, 1987 - europepmc.org
The central adrenergic blocking activity of adimolol (ADL) was studied in rats and mice in the tests which can differentiate beta-, alpha 1-, and alpha 2-adrenolytic effects. Clenbuterol-…
Number of citations: 4 europepmc.org
R Palluk, W Hoefke - Archives internationales de pharmacodynamie …, 1989 - europepmc.org
… In summary, the cardiovascular effects of adimolol in rats cannot completely be explained by … We conclude that the alpha-adrenolytic activity of adimolol can be demonstrated in vivo and …
Number of citations: 4 europepmc.org
W Hoefke, W Gaida, R Palluk - Cardiovascular Drug Reviews, 1988 - Wiley Online Library
… the last dose of adimolol. At single doses adimolol lowered arterial pressure and heart rate in rabbits and cats, as well as dogs. The effects of chronic treatment with adimolol were also …
Number of citations: 0 onlinelibrary.wiley.com
JG Riddell, DWG Harron, RG Shanks - Pharmacology, 1985 - Springer
All doses of adimolol were found to significantly reduce … The maximum reductions in tachycardia ranged from 18.2% with adimolol … Exercise HR was reduced by adimolol 25 and 400mg, …
Number of citations: 0 link.springer.com
W Hoefke, W Gaida, R Palluk, A Mentrup - Drugs of the Future, 1986 - hero.epa.gov
Adimolol Hydrochloride Hydrate | Health & Environmental Research Online (HERO) | US EPA … Adimolol Hydrochloride Hydrate …
Number of citations: 0 hero.epa.gov
OF ADIMOLOL, J MAJ… - Polish Journal …, 1987 - Państwowy Zaklad Wydawn …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.